molecular formula C25H22N4 B3843898 1-phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone

1-phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone

Cat. No. B3843898
M. Wt: 378.5 g/mol
InChI Key: PRMVGCXEQRRQPU-TURZUDJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PMPH and is synthesized through a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, as well as advantages and limitations of using PMPH in lab experiments, will also be explored. Finally, future directions for research on PMPH will be discussed.

Mechanism of Action

The mechanism of action of PMPH is not fully understood. However, studies have suggested that PMPH may exert its cytotoxic activity through the induction of apoptosis, which is a programmed cell death process. PMPH may also inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
PMPH has been found to have various biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory activities, PMPH has been shown to have antioxidant activity. This activity may be due to PMPH's ability to scavenge free radicals, which can cause cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using PMPH in lab experiments is its cytotoxic activity against various cancer cell lines, which makes it a potential anti-cancer agent. Another advantage is its ability to inhibit acetylcholinesterase, which can improve cognitive function and memory.
However, there are also limitations to using PMPH in lab experiments. One limitation is its potential toxicity, which can affect the accuracy of the results obtained. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret the results obtained.

Future Directions

There are several future directions for research on PMPH. One direction is to investigate its potential as an anti-cancer agent in vivo, using animal models. Another direction is to study its mechanism of action in more detail, which can provide insights into its potential applications in various fields. Additionally, further research can be conducted to explore its potential as an anti-inflammatory and antioxidant agent.

Scientific Research Applications

PMPH has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, PMPH has been investigated for its potential as an anti-cancer agent. Studies have shown that PMPH exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In biochemistry, PMPH has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function and memory.
In pharmacology, PMPH has been investigated for its potential as an anti-inflammatory agent. Studies have shown that PMPH can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.

properties

IUPAC Name

4-(4-methylphenyl)-6-phenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4/c1-18-13-15-22(16-14-18)24-17-23(21-11-7-4-8-12-21)26-25(27-24)29-28-19(2)20-9-5-3-6-10-20/h3-17H,1-2H3,(H,26,27,29)/b28-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMVGCXEQRRQPU-TURZUDJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=C(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C(\C)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
Reactant of Route 2
Reactant of Route 2
1-phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
Reactant of Route 3
Reactant of Route 3
1-phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
Reactant of Route 4
Reactant of Route 4
1-phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
Reactant of Route 5
Reactant of Route 5
1-phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
Reactant of Route 6
Reactant of Route 6
1-phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.